molecular formula C3H5Cl2NO2 B083546 Ethyl dichlorocarbamate CAS No. 13698-16-3

Ethyl dichlorocarbamate

Cat. No. B083546
CAS RN: 13698-16-3
M. Wt: 157.98 g/mol
InChI Key: PCGGNOFZZFFFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl dichlorocarbamate-related compounds often involves reactions of dithiocarbamates with organic solvents or specific reagents. For instance, sodium N,N-diethyldithiocarbamate reacts with methylene chloride to yield high-purity dithiocarbamate esters. These reactions showcase the reactivity of dithiocarbamate derivatives and highlight methodologies that could potentially be applied to the synthesis of ethyl dichlorocarbamate (Heckley, Holah, Hughes, & Leh, 1970).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl dichlorocarbamate, such as O-ethyl-N-phenylthiocarbamate, has been elucidated through crystallography. These analyses reveal that the −OC(=S)N(H) chromophore is nearly planar, indicating substantial π-electron delocalization over the moiety. This structural insight provides a foundation for understanding the electronic characteristics of ethyl dichlorocarbamate derivatives (Taylor & Tiekink, 1994).

Chemical Reactions and Properties

Reactions involving ethyl dichlorocarbamate derivatives, such as the chlorination of indole derivatives, demonstrate the compound's reactivity towards nucleophilic substitution and addition reactions. These reactions yield diverse products, showcasing the chemical versatility of ethyl dichlorocarbamate and its derivatives in organic synthesis (Muchowski, 1970).

Physical Properties Analysis

The crystal and molecular structure investigations of related dithiocarbamate compounds offer insights into the physical properties of ethyl dichlorocarbamate. For example, studies on cis-dichlorobis(N,N-dimethyl-O-ethylthiocarbamate)platinum(II) reveal specific crystalline structures and bonding patterns, which can be indicative of the physical characteristics of ethyl dichlorocarbamate analogs (Bardi, Piazzesi, & Sindellari, 1981).

Chemical Properties Analysis

The reactivity and chemical behavior of ethyl dichlorocarbamate can be inferred from studies on its analogs and derivatives. For example, the kinetics of oxidation reactions involving ethyl chlorocarbamate, a related compound, have been thoroughly investigated, providing valuable information on reaction mechanisms and the influence of substituents on reactivity (Jain & Banerji, 1988).

Scientific Research Applications

  • Ethylenebis(dithiocarbamate) (EBDC) fungicides, metabolized to Ethylenethiourea (ETU), are heavily used in agriculture. Studies have shown that EBDCs can affect the thyroid gland and the lymphocyte genome among heavily exposed workers (Steenland et al., 1997).

  • Ethyl dichlorocarbamate is used in chemical transformations. For example, it can convert NN-dimethylindole-2- and -3-carboxamides into various chlorinated products (Acheson et al., 1979).

  • In analytical chemistry, methods have been developed to determine the presence of Ethylenethiourea (ETU), a major metabolite of ethylenebisdithiocarbamate pesticides, in human urine (Fustinoni et al., 2005).

  • Ethyl N,N-dichlorocarbamate's reaction with indole-2-carboxylic acid leads to the formation of various chlorinated oxindoles, suggesting its utility in organic synthesis (Muchowski, 1970).

  • The occurrence of ETU, a degradation product of ethylenebisdithiocarbamates, in the population living near vineyards has been studied, with a focus on its impact on health (Sammartano et al., 2019).

  • Ethyl dichlorocarbamate is used in the field of agriculture as well, as evidenced by studies on the interaction of certain herbicides and chemicals like EPTC with crops (Beste & Schreiber, 1970).

Safety And Hazards

Ethyl dichlorocarbamate is classified as having acute toxicity when ingested . It is harmful if inhaled and causes skin irritation .

Future Directions

While specific future directions for Ethyl dichlorocarbamate are not mentioned in the search results, the development of carbohydrate-containing drugs, which includes compounds like Ethyl dichlorocarbamate, is an active area of research . Potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

ethyl N,N-dichlorocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGGNOFZZFFFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160017
Record name N,N-Dichlorourethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dichlorocarbamate

CAS RN

13698-16-3
Record name N,N-Dichlorourethan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13698-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dichlorourethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dichlorourethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl dichlorocarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl dichlorocarbamate
Reactant of Route 3
Reactant of Route 3
Ethyl dichlorocarbamate

Citations

For This Compound
6
Citations
E Lukevics, V Dirnens, YS Gol'dberg, E Liepins… - …, 1985 - ACS Publications
… [ (trimethylsilyl)methyl] aziridine was prepared from trimethylallylsilane and ethyl dichlorocarbamate. The present communication describes the general applicability of the above …
Number of citations: 23 pubs.acs.org
P Adams, FA Baron - Chemical Reviews, 1965 - ACS Publications
The esters of carbamic acid exhibit some of the characteristic properties of carboxylic esters and amides. Some of their reactions are those of esters, amides, enols, and apparently of …
Number of citations: 323 pubs.acs.org
S Varshney, S Kothari… - Journal of physical organic …, 1993 - Wiley Online Library
The kinetics of the oxidation of a number of para‐ and meta‐monosubstituted benzaldehydes by ethyl N‐chlorocarbamate (ECC) were studied in aqueous acetic acid solution in the …
Number of citations: 3 onlinelibrary.wiley.com
S Jain, KK Banerji - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
… Ethyl dichlorocarbamate can be ruled out as the oxidizing species in view of the strict first order dependence of the reaction rate on ECC. Moreover, the absence of an effect of ethyl …
Number of citations: 7 www.journal.csj.jp
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com
AM Pinchuk, VA Khranovskii… - Journal of General …, 1977 - Consultants Bureau
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.